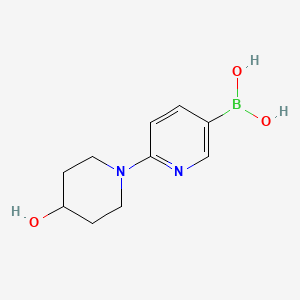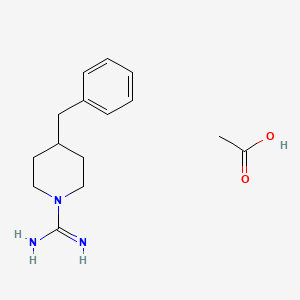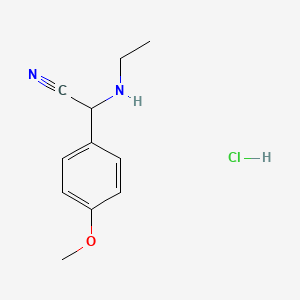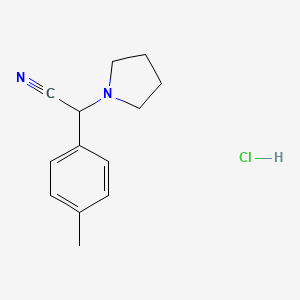![molecular formula C11H11N5S B1407193 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1281956-61-3](/img/structure/B1407193.png)
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Übersicht
Beschreibung
1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine, also known as TTPE, is an organic compound with a unique structure and properties. It is a heterocyclic amine derived from the reaction of 1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-ol with ammonia. TTPE has attracted much attention due to its potential applications in drug synthesis, medical research, and other fields.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Biological Activity
Research on compounds structurally related to 1-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has shown promise in enzyme inhibition and biological activities. For instance, derivatives synthesized for the purpose of inhibiting 15-lipoxygenase (15-LO), an enzyme implicated in inflammatory and cardiovascular diseases, demonstrated significant inhibitory activities. The compounds featuring modifications on the triazole and pyridazine moieties showed varying degrees of inhibition, highlighting the potential for these structures in designing enzyme inhibitors (Asghari et al., 2016).
Antimicrobial and Antituberculous Potential
Another avenue of research is the exploration of these compounds for antimicrobial and antituberculous activities. Structural analogs, including those with thiophene substitutions, have been synthesized and evaluated for their potential against various microbial strains and tuberculosis. These studies revealed that certain derivatives exhibit moderate to good antimicrobial activities, underscoring the role that these compounds can play in addressing infectious diseases. The relationship between the structure of these compounds and their biological activities is a key area of interest, offering insights into how modifications can enhance their efficacy (Titova et al., 2019).
Synthetic Methodologies and Chemical Properties
Research has also focused on the development of efficient synthetic methodologies for these compounds, aiming at improving their accessibility for further studies. Multicomponent reactions, for example, have been employed to synthesize a wide array of derivatives, enabling the exploration of their chemical properties and potential applications in medicinal chemistry. The ability to efficiently synthesize these compounds opens up possibilities for their use in various scientific research applications, including drug discovery and development (Sujatha et al., 2018).
Wirkmechanismus
Target of Action
Related compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core can make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been shown to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been performed on related compounds .
Result of Action
Related compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells .
Eigenschaften
IUPAC Name |
1-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7(12)11-14-13-10-5-4-8(15-16(10)11)9-3-2-6-17-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJANMKJJASHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)



![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)

![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)


![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)

